

1-(5,6-Dichloropyridin-3-yl)ethanone reactivity profile

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Compound of Interest

Compound Name: 1-(5,6-Dichloropyridin-3-yl)ethanone

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An In-Depth Technical Guide to the Reactivity Profile of **1-(5,6-Dichloropyridin-3-yl)ethanone**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5,6-Dichloropyridin-3-yl)ethanone (CAS No: 120800-05-7) is a highly functionalized heterocyclic ketone that has emerged as a valuable and versatile building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with two chlorine atoms and an acetyl group, offers multiple reaction sites that can be selectively manipulated. The electron-deficient nature of the pyridine ring, further enhanced by the two chloro substituents, makes the core susceptible to nucleophilic attack, while the acetyl group provides a handle for a wide range of classical ketone chemistries. This unique combination of reactive centers allows for the strategic and sequential introduction of diverse functionalities, making it an ideal scaffold for the construction of complex molecular architectures and combinatorial libraries for drug discovery programs. The aminopyridine substructure, which can be accessed from this molecule, is a key feature in numerous potent kinase inhibitors, highlighting the therapeutic potential of derivatives synthesized from this starting material.^[1]

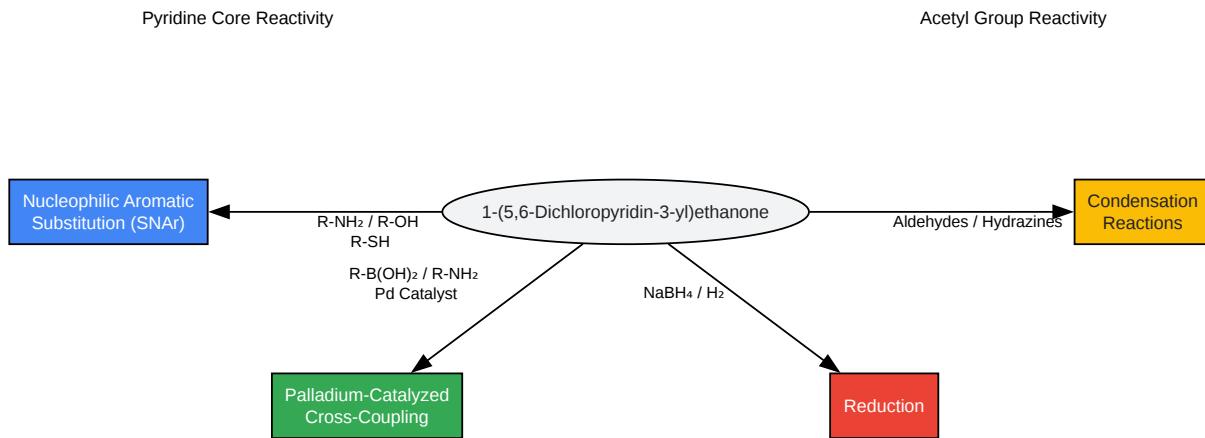
Physicochemical Properties

A summary of the key physicochemical properties for **1-(5,6-Dichloropyridin-3-yl)ethanone** is provided below.

Property	Value	Reference
CAS Number	120800-05-7	
Molecular Formula	C ₇ H ₅ Cl ₂ NO	
Molecular Weight	190.03 g/mol	
Canonical SMILES	CC(=O)C1=CC(=C(N=C1)Cl)C I	
Appearance	Typically a white to off-white solid	

Reactivity Profile: A Dual-Pronged Approach

The reactivity of **1-(5,6-Dichloropyridin-3-yl)ethanone** can be logically dissected into two primary domains: reactions involving the dichloropyridine core and those centered on the acetyl functional group. This duality allows for orthogonal chemical strategies, where one part of the molecule can be modified while the other remains intact for subsequent transformations.



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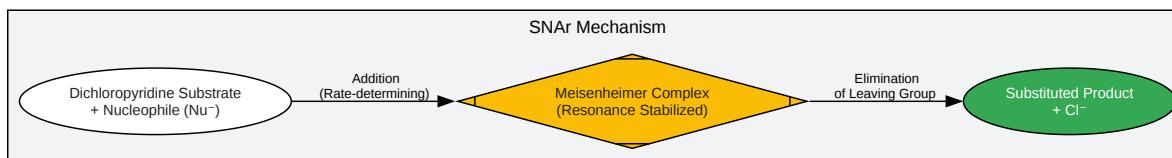
Caption: Overview of the primary reaction pathways for **1-(5,6-Dichloropyridin-3-yl)ethanone**.

Reactivity of the Dichloropyridine Core

The two chlorine atoms on the electron-deficient pyridine ring are excellent leaving groups, making the core an ideal substrate for substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

Halogenated pyridines are classic substrates for nucleophilic aromatic substitution (SNAr), a reaction that proceeds without the need for a metal catalyst.^[2] The reaction mechanism is typically a two-step addition-elimination process via a negatively charged intermediate known as a Meisenheimer complex, although recent studies suggest some SNAr reactions may proceed through a concerted mechanism.^{[3][4]}



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Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

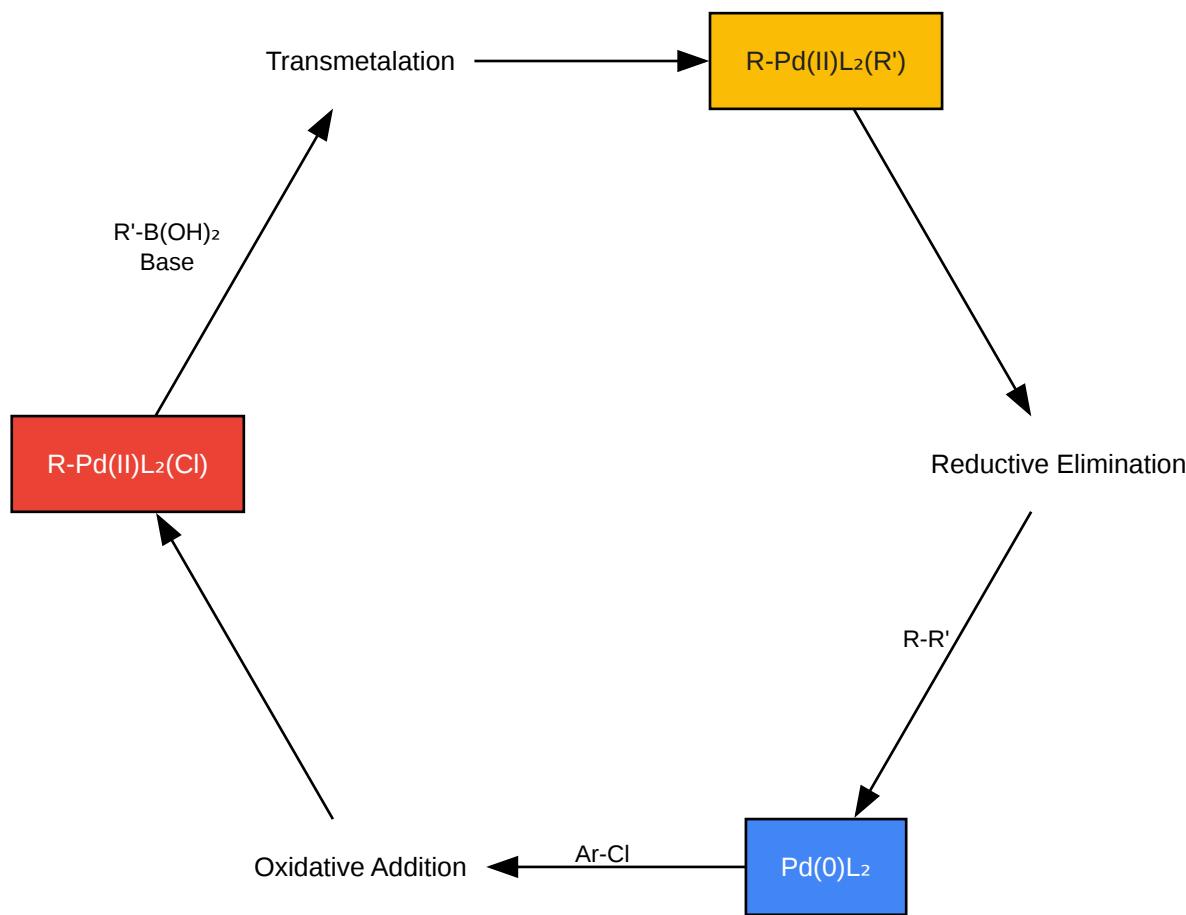
Regioselectivity: In **1-(5,6-Dichloropyridin-3-yl)ethanone**, the C6-chloro substituent is generally more reactive towards nucleophiles than the C5-chloro substituent. This is due to the C6 position being para to the ring nitrogen, which provides powerful resonance stabilization for the negative charge that develops in the Meisenheimer intermediate. The acetyl group at C3 also exerts an electron-withdrawing effect that further activates the ring. This inherent regioselectivity is a powerful tool, allowing for the selective mono-substitution at the C6 position, leaving the C5 position available for subsequent, different transformations.

Common nucleophiles for this reaction include:

- Amines ($R-NH_2$): To form aminopyridine derivatives.
- Alkoxides ($R-O^-$): To form ether linkages.
- Thiolates ($R-S^-$): To form thioethers.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis and are widely used in the pharmaceutical industry.^{[5][6][7]} These reactions offer a complementary approach to SNAr, often under milder conditions and with a broader substrate scope.



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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key cross-coupling reactions applicable to this scaffold include:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters ($R-B(OH)_2$) to form C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.
- Buchwald-Hartwig Amination: Reaction with amines ($R-NH_2$) to form C-N bonds, a powerful alternative to SNAr for constructing arylamines.^{[7][8]}
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

By carefully selecting catalysts, ligands, and reaction conditions, it is possible to achieve selective coupling at either the C6 or C5 position, further expanding the synthetic utility of this building block.^[9]

Reactivity of the Acetyl Group

The acetyl group provides a second, orthogonal site for chemical modification through a variety of well-established ketone reactions.

Condensation Reactions

The α -protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in condensation reactions. Similarly, the carbonyl carbon is electrophilic and can react with nucleophiles.

- Aldol-type Condensations: Reaction with aldehydes or ketones under basic or acidic conditions to form α,β -unsaturated ketones (chalcones).
- Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form new C-C double bonds.^[10]
- Heterocycle Formation: Condensation with reagents like hydrazine or substituted hydrazines can lead to the formation of pyrazole rings, while reaction with hydroxylamine can form oxazoles.

Reduction

The carbonyl group can be readily reduced to afford different products:

- Reduction to Alcohol: Using mild reducing agents like sodium borohydride (NaBH_4) will selectively reduce the ketone to a secondary alcohol, 1-(5,6-dichloropyridin-3-yl)ethanol. This alcohol can then be used in further reactions, such as esterification or as a leaving group.
- Reductive Amination: A one-pot reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form a new C-N bond.
- Deoxygenation (Wolff-Kishner or Clemmensen Reduction): Complete removal of the carbonyl oxygen to form the corresponding ethyl-substituted pyridine.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The **1-(5,6-Dichloropyridin-3-yl)ethanone** scaffold is particularly valuable for synthesizing libraries of compounds targeting protein kinases. The aminopyridine motif, readily accessible via SNA_r or Buchwald-Hartwig amination at the C6 position, is a privileged structure known to form critical hydrogen bond interactions within the ATP-binding site of many kinases.^[1] For example, the 2-aminopyridine core is a central feature of the approved CDK4/6 inhibitor Palbociclib, which is used to treat certain types of breast cancer.^[1]

The synthetic strategy often involves:

- Selective functionalization at C6: An SNA_r or Buchwald-Hartwig reaction with a desired amine.
- Functionalization at C5: A subsequent palladium-catalyzed cross-coupling reaction (e.g., Suzuki) to introduce another element of diversity.
- Modification of the acetyl group: Reduction, condensation, or other transformations to explore the surrounding chemical space.

This stepwise, regioselective approach allows for the systematic exploration of structure-activity relationships (SAR) in a drug discovery campaign.

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized for specific substrates and scales.

Protocol 1: Regioselective Nucleophilic Aromatic Substitution with an Amine (at C6)

This protocol describes a general procedure for the mono-amination at the more reactive C6 position.

Materials:

- **1-(5,6-Dichloropyridin-3-yl)ethanone** (1.0 equiv)
- Desired primary or secondary amine (1.2 equiv)
- Potassium carbonate (K_2CO_3) or Diisopropylethylamine (DIPEA) (2.0 equiv)
- N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry reaction vessel, add **1-(5,6-Dichloropyridin-3-yl)ethanone**, the amine, and the base.
- Add the solvent (DMF or DMSO) to achieve a concentration of approximately 0.5 M.
- Purge the vessel with an inert gas.
- Heat the reaction mixture to 80-120 °C with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.

- Dilute the mixture with ethyl acetate and wash with water and then brine to remove the solvent and excess base.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired 1-(5-chloro-6-aminopyridin-3-yl)ethanone derivative.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling (at C5)

This protocol describes a general procedure for a Suzuki coupling reaction, which could be performed on the product from Protocol 1 to functionalize the C5 position. (Adapted from[9])

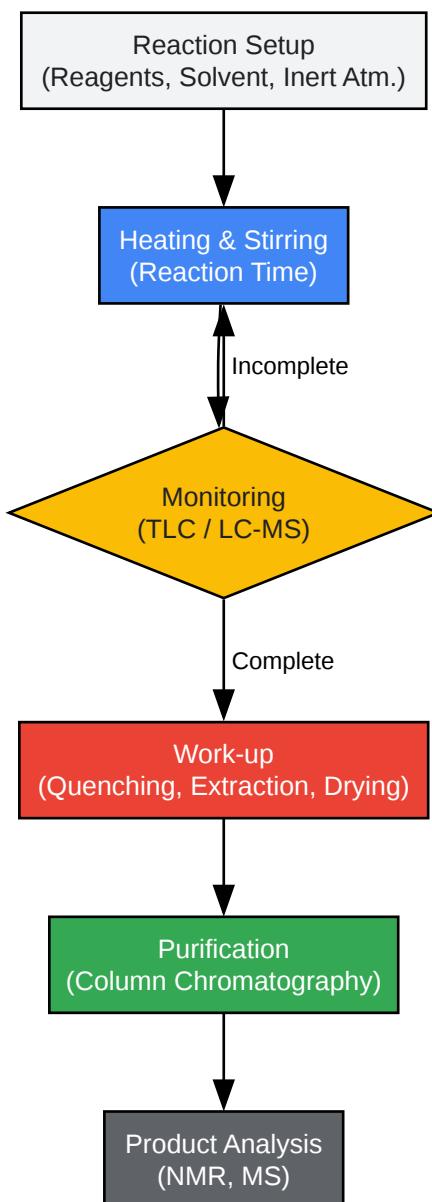
Materials:

- 1-(5-Chloro-6-substituted-pyridin-3-yl)ethanone (1.0 equiv)
- Aryl or heteroaryl boronic acid (1.5 equiv)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.02 equiv) or $\text{Pd}(\text{PPh}_3)_4$ (0.05 equiv)
- A suitable phosphine ligand (e.g., SPhos, XPhos) if using $\text{Pd}(\text{OAc})_2$
- Sodium carbonate (Na_2CO_3) or Potassium phosphate (K_3PO_4) (3.0 equiv)
- Toluene and water (e.g., 4:1 ratio) or Dioxane and water
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a Schlenk flask, add the chloro-pyridine substrate, the boronic acid, and the base.
- Evacuate and backfill the flask with an inert gas (repeat three times).
- Add the palladium catalyst and ligand (if required).

- Add the degassed solvent system (e.g., Toluene/Water).
- Heat the reaction mixture to 80-110 °C with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[9]
- After completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and water and transfer to a separatory funnel.
- Separate the layers and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel.



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Caption: A general workflow for synthesis and purification.

Conclusion

1-(5,6-Dichloropyridin-3-yl)ethanone is a strategically important starting material whose reactivity is defined by the interplay between its dichloropyridine core and its acetyl side chain. The ability to perform regioselective nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions on the pyridine ring, combined with the diverse chemistry of the ketone group, provides a robust platform for generating novel and complex molecules. This

predictable and versatile reactivity profile ensures its continued prominence as a key building block for scientists in drug discovery and materials science.

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